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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system that detects cytosolic DNA, leading to the production of type | interferons
(IFNs) and other pro-inflammatory cytokines.[1][2][3] This response is pivotal in anti-viral and
anti-tumor immunity.[4][5] STING agonists, molecules that activate this pathway, are being
actively investigated as potent cancer immunotherapeutics.[6][7][8][9] By stimulating a robust
anti-tumor immune response, these agonists can enhance the infiltration and activation of
various immune cells within the tumor microenvironment.[10]

Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by
STING agonist treatment. It allows for the precise identification, quantification, and
characterization of immune cell subsets, providing crucial insights into the mechanism of action
of these therapeutic agents. This application note provides detailed protocols for the flow
cytometric analysis of immune cells after STING agonist treatment and summarizes key
guantitative data from preclinical studies.

STING Signaling Pathway
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The canonical STING signaling pathway is initiated by the recognition of cytosolic double-
stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[2][3] Upon binding to dsDNA,
cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to
STING, a transmembrane protein located in the endoplasmic reticulum (ER).[3] This binding
event triggers a conformational change in STING, leading to its translocation to the Golgi
apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in
turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3
dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons
(IFN-a and IFN-B).[2] STING activation also leads to the activation of the NF-kB pathway,
resulting in the production of pro-inflammatory cytokines.[5]

Click to download full resolution via product page
A simplified diagram of the STING signaling pathway.

Effects of STING Agonists on Immune Cell
Populations

STING agonist treatment leads to significant changes in the composition and activation state of
various immune cell populations within the tumor microenvironment and secondary lymphoid
organs.[11][12] Below is a summary of reported quantitative changes observed in preclinical
models following STING agonist administration.
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Experimental Protocols
Experimental Workflow

The general workflow for analyzing immune cell populations after STING agonist treatment
involves in vivo or in vitro treatment, followed by tissue/cell collection, single-cell suspension
preparation, antibody staining, and finally, flow cytometry acquisition and analysis.

Experimental Workflow for Flow Cytometry Analysis

Treatment Phase

In Vivo / In Vitro
STING Agonist Treatment

Sample Preparation
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(e.g., Tumor, Spleen, Blood)
Single-Cell Suspension
Preparation
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(Gating & Quantification)
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A generalized workflow for immune cell analysis.

Protocol 1: In Vivo STING Agonist Treatment and
Spleen/Tumor Processing

Materials:

o STING agonist (e.g., diABZI, ADU-S100)
e Tumor-bearing mice (e.g., C57BL/6)
e Phosphate-buffered saline (PBS)

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e Collagenase D (100 mg/mL)

e DNase | (10 mg/mL)

e ACK lysis buffer

e 70 pum cell strainers

Procedure:

o STING Agonist Administration: Administer the STING agonist to tumor-bearing mice via the
desired route (e.g., intratumoral, intravenous). A typical dose for ADU-S100 is 50 ug per
mouse.[14]

o Tissue Harvest: At the desired time point post-treatment (e.g., 24, 48, 72 hours), euthanize
the mice and harvest tumors and spleens.

e Spleen Processing: a. Mechanically dissociate the spleen in RPMI-1640 medium. b. Pass
the cell suspension through a 70 um cell strainer. c. Lyse red blood cells using ACK lysis
buffer. d. Wash the cells with PBS containing 2% FBS and resuspend for staining.
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Tumor Processing: a. Mince the tumor tissue into small pieces. b. Digest the tissue in RPMI-
1640 containing Collagenase D (1 mg/mL) and DNase | (0.1 mg/mL) for 30-60 minutes at
37°C. c. Pass the digested tissue through a 70 um cell strainer. d. Wash the cells with PBS
containing 2% FBS and resuspend for staining.

Protocol 2: Flow Cytometry Staining of Immune Cells

Materials:

Single-cell suspensions from Protocol 1

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
Fc block (e.g., anti-CD16/32 antibody)

Fluorochrome-conjugated antibodies (see suggested panels below)

Live/Dead fixable viability dye

Intracellular staining buffer kit (for transcription factor staining)

Procedure:

Cell Count and Viability: Determine the cell concentration and viability of the single-cell
suspensions.

Fc Block: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific
antibody binding.

Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells
and incubate for 30 minutes on ice in the dark.

Wash: Wash the cells twice with flow cytometry staining buffer.

Viability Staining: Resuspend the cells in PBS and add the Live/Dead fixable viability dye.
Incubate for 20-30 minutes on ice in the dark.

Wash: Wash the cells with flow cytometry staining buffer.
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e (Optional) Intracellular Staining: If staining for intracellular markers (e.g., FOXP3, Granzyme
B), fix and permeabilize the cells according to the manufacturer's protocol for the intracellular
staining buffer kit. Then, add the intracellular antibody cocktail and incubate for 30 minutes at
room temperature in the dark.

e Wash: Wash the cells as per the intracellular staining protocol.

e Resuspension and Acquisition: Resuspend the final cell pellet in flow cytometry staining
buffer and acquire the samples on a flow cytometer.

Suggested Flow Cytometry Antibody Panels

T Cell Panel:

e CDA45 (Leukocyte common antigen)
e CD3 (T cell receptor)

e CD4 (Helper T cells)

o CD8 (Cytotoxic T cells)

o CD69 (Early activation marker)

e CD279 (PD-1, exhaustion marker)

e FOXP3 (Regulatory T cells)

Granzyme B (Cytotoxicity marker)

Myeloid Cell Panel:

o CDA45

e CD11b (Myeloid marker)

e CD11c (Dendritic cell marker)

e Ly6G (Neutrophil marker)
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e Ly6C (Monocyte marker)
o MHC-II (Antigen presentation marker)

e CDB80/CD86 (Co-stimulatory molecules)

Conclusion

Flow cytometry is a powerful and essential technique for elucidating the immunological effects
of STING agonists. The protocols and data presented in this application note provide a
framework for researchers to design and execute experiments to characterize the immune
response to these promising cancer immunotherapies. Careful planning of experimental
design, including appropriate controls and comprehensive antibody panels, will yield high-
quality data to advance our understanding of STING-mediated anti-tumor immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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